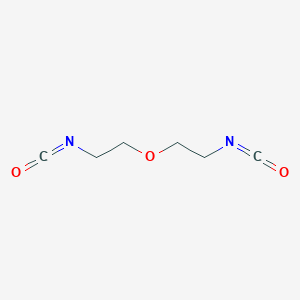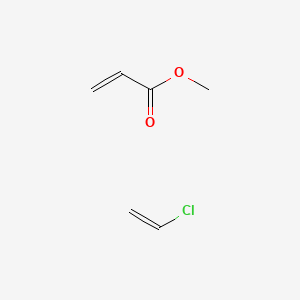
Phosphorochloridous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorochloridous acid, also known as phosphorus oxychloride, is a chemical compound with the formula POCl3. It is a colorless liquid that is primarily used as a reagent in organic synthesis and as an intermediate in the production of various chemicals. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable substance in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorochloridous acid can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with oxygen or sulfur dioxide. The reaction with oxygen is as follows:
PCl3+O2→POCl3
Another method involves the chlorination of phosphorus acid (H3PO3):
H3PO3+3Cl2→POCl3+3HCl
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of phosphorus trichloride in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the efficient production of high-purity POCl3.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorochloridous acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus pentachloride (PCl5).
Reduction: It can be reduced to phosphorus trichloride (PCl3).
Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) or metal hydrides can be used as reducing agents.
Substitution: Alcohols (ROH) and amines (RNH2) are typical nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Phosphorus pentachloride (PCl5)
Reduction: Phosphorus trichloride (PCl3)
Substitution: Esters (ROPOCl2) and amides (RNPOCl2)
Applications De Recherche Scientifique
Phosphorochloridous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorochloridous acid involves its ability to act as a phosphorylating agent. It can transfer a phosphoryl group (POCl2) to various substrates, leading to the formation of phosphorylated products. This process is facilitated by the presence of nucleophiles, which attack the phosphorus atom, resulting in the substitution of the chlorine atoms.
Molecular Targets and Pathways: this compound primarily targets nucleophilic sites on molecules, such as hydroxyl groups (-OH) and amino groups (-NH2). The pathways involved in its reactions include nucleophilic substitution and addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
Phosphorochloridous acid can be compared with other similar compounds, such as:
Phosphorus trichloride (PCl3): Both compounds are chlorides of phosphorus, but phosphorus trichloride is less reactive and is used as a precursor in the synthesis of this compound.
Phosphorus pentachloride (PCl5): This compound is an oxidized form of this compound and is used as a chlorinating agent.
Phosphoryl chloride (POCl3): This is another name for this compound and is used interchangeably.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. It serves as a crucial intermediate in the synthesis of various organophosphorus compounds and has significant applications in multiple fields, including chemistry, biology, medicine, and industry.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in their work.
Propriétés
Numéro CAS |
25404-02-8 |
|---|---|
Formule moléculaire |
ClH2O2P |
Poids moléculaire |
100.44 g/mol |
Nom IUPAC |
chlorophosphonous acid |
InChI |
InChI=1S/ClH2O2P/c1-4(2)3/h2-3H |
Clé InChI |
DQTRYXANLKJLPK-UHFFFAOYSA-N |
SMILES canonique |
OP(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


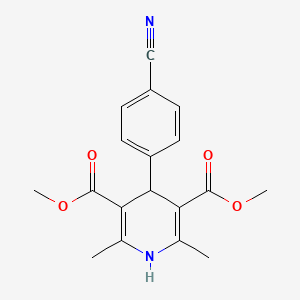


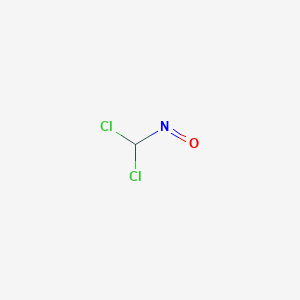

![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)



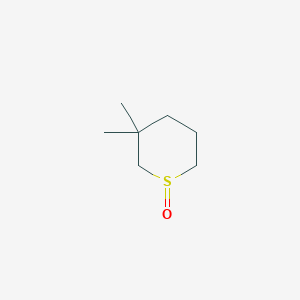

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
